molecular formula C14H11NO4 B6294452 4'-nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde CAS No. 2271443-01-5

4'-nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde

Cat. No.: B6294452
CAS No.: 2271443-01-5
M. Wt: 257.24 g/mol
InChI Key: RYMYQUUXGBNKBM-UHFFFAOYSA-N
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Description

4'-Nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde is a biphenyl derivative featuring three distinct functional groups: a nitro (-NO₂) group at the 4' position, a methoxy (-OCH₃) group at the 4 position, and a carbaldehyde (-CHO) group at the 2 position. This compound combines electron-withdrawing (nitro) and electron-donating (methoxy) substituents, which influence its electronic properties and reactivity. The aldehyde group provides a reactive site for further functionalization, making the compound valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and materials .

Synthetic routes for such biphenyl derivatives often involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which enables the formation of biaryl bonds between halogenated aromatic rings and boronic acids .

Properties

IUPAC Name

5-methoxy-2-(4-nitrophenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-13-6-7-14(11(8-13)9-16)10-2-4-12(5-3-10)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMYQUUXGBNKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Mechanistic Overview

The synthesis involves:

  • Aryl Halide Component : 2-Bromo-4-methoxybenzaldehyde serves as the electrophilic partner. Its bromine atom at the 2-position ensures coupling occurs ortho to the aldehyde group.

  • Boronic Acid Component : 4-Nitrophenylboronic acid provides the nitro-substituted aryl ring.

  • Catalytic System : Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are employed, alongside a base (e.g., K₂CO₃) to facilitate transmetalation.

The reaction proceeds via oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the boronic acid and reductive elimination to form the biphenyl product.

Standard Reaction Conditions

Typical conditions derived from experimental protocols include:

ComponentSpecification
CatalystPd(PPh₃)₄ (3 mol%)
BaseK₂CO₃ (2.5 equiv)
Solvent2-Me-THF or THF/water mixtures
TemperatureReflux (~80–85°C)
Reaction Time12–16 hours
Yield65–78%

Procedure :

  • A mixture of 2-bromo-4-methoxybenzaldehyde (1.0 equiv), 4-nitrophenylboronic acid (1.2 equiv), Pd(PPh₃)₄, and K₂CO₃ in 2-Me-THF is heated under reflux.

  • Post-reaction, the mixture is diluted with ethyl acetate, washed with water, and purified via silica gel chromatography.

Key Challenges :

  • Stability of the aldehyde group under basic conditions.

  • Competing homocoupling of the boronic acid, mitigated by using excess boronic acid.

Alternative Synthetic Strategies

Sequential Functionalization of Preformed Biphenyls

In cases where the direct Suzuki coupling proves challenging, a stepwise approach involving nitration and formylation may be employed:

  • Synthesis of 4-Methoxy-1,1'-biphenyl :

    • Couple 4-methoxyphenylboronic acid with bromobenzene under Suzuki conditions.

  • Nitration :

    • Introduce the nitro group at the 4'-position using HNO₃/H₂SO₄. The methoxy group directs nitration to the para position of the adjacent ring.

  • Formylation :

    • Employ Vilsmeier-Haack formylation (POCl₃/DMF) to install the aldehyde group at the 2-position.

Limitations :

  • Lower overall yields due to multiple steps.

  • Regiochemical complications during nitration.

Green Chemistry Approaches

Recent advancements emphasize eco-friendly protocols:

ParameterConventional MethodGreen Method
CatalystPd(PPh₃)₄PdCl₂ in PEG400
Solvent2-Me-THFPEG400/water
TemperatureRefluxRoom temperature
Yield65–78%70–85%

A study utilizing PdCl₂ in PEG400/water achieved 85% yield at room temperature within 8 hours, demonstrating reduced energy consumption and improved atom economy.

Optimization of Reaction Parameters

Catalyst Selection

Palladium catalysts significantly influence reaction efficiency:

CatalystYield (%)Reaction Time (h)
Pd(PPh₃)₄7812
PdCl₂(PPh₃)₂7214
Nano-Pd/C6818

Pd(PPh₃)₄ remains optimal due to its superior activity and stability.

Solvent and Base Effects

Solvent polarity and base strength critically impact coupling efficiency:

SolventBaseYield (%)
2-Me-THFK₂CO₃78
THF/H₂OK₃PO₄70
DioxaneCs₂CO₃65

Polar aprotic solvents like 2-Me-THF enhance palladium solubility, while K₂CO₃ provides mild basicity sufficient for transmetalation without degrading the aldehyde.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) :
    δ 10.12 (s, 1H, CHO), 8.26 (d, J = 8.0 Hz, 2H, Ar-H), 7.68 (d, J = 8.0 Hz, 2H, Ar-H), 7.57 (d, J = 8.0 Hz, 2H, Ar-H), 7.01 (d, J = 8.0 Hz, 2H, Ar-H), 3.86 (s, 3H, OCH₃).

  • IR (KBr) :
    1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1250 cm⁻¹ (C-O methoxy).

Purity and Crystallinity

The compound typically crystallizes as yellow needles with a melting point of 132–134°C. High-performance liquid chromatography (HPLC) analyses routinely show purity ≥98%.

Applications and Derivative Synthesis

This compound serves as a precursor for:

  • Anticancer Agents : Schiff base derivatives exhibit cytotoxicity against MCF-7 cells.

  • Ligands for Catalysis : The aldehyde group chelates metals in asymmetric catalysis.

  • Polymer Additives : Nitro groups enhance thermal stability in polyimides .

Chemical Reactions Analysis

4’-Nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde undergoes various chemical reactions due to the presence of its functional groups. Some of the common reactions include:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

These reactions can lead to the formation of various products, depending on the reagents and conditions used.

Scientific Research Applications

4’-Nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it useful in the development of new materials and compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving nitro and aldehyde groups.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4’-nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and physicochemical differences between the target compound and related biphenyl derivatives:

Compound Name Molecular Formula Molecular Weight Substituents logP* Applications References
4'-Nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde C₁₄H₁₁NO₄ 265.25 4'-NO₂, 4-OCH₃, 2-CHO ~3.5 Pharmaceutical intermediates
4-Chloro-4'-nitro-1,1'-biphenyl C₁₂H₉ClNO₂ 234.66 4-Cl, 4'-NO₂ N/A Material science
4-Iodo-4’-nitro-1,1’-biphenyl C₁₂H₈INO₂ 325.11 4-I, 4'-NO₂ 4.38 HPLC standards
4'-Methoxy-6-nitro-[1,1'-biphenyl]-2-carboxylic acid C₁₄H₁₁NO₅ 273.24 4'-OCH₃, 6-NO₂, 2-COOH N/A Drug synthesis
2'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde C₁₄H₁₂O₂ 212.25 2'-OCH₃, 4-CHO ~2.8 Organic synthesis

*logP values estimated via analogy or experimental data.

Key Observations:

Substituent Effects :

  • The nitro group increases molecular weight and logP (lipophilicity) compared to methoxy-substituted analogs (e.g., 2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde, logP ~2.8) .
  • The aldehyde group enhances polarity, improving solubility in polar solvents compared to halogenated derivatives (e.g., 4-iodo-4’-nitro-1,1’-biphenyl, logP 4.38) .
  • Carboxylic acid derivatives (e.g., 4'-methoxy-6-nitro-biphenyl-2-carboxylic acid) exhibit higher acidity, enabling salt formation for pharmaceutical applications .

Synthetic Considerations :

  • Suzuki-Miyaura coupling is a common method for synthesizing biphenyl cores, but the nitro group may require protective strategies to avoid reduction or side reactions .
  • Aldehyde-containing derivatives (e.g., the target compound) are prone to oxidation, necessitating inert reaction conditions .

Applications :

  • Pharmaceuticals : The aldehyde group in the target compound allows for Schiff base formation, a key step in synthesizing bioactive molecules .
  • Material Science : Halogenated nitro-biphenyls (e.g., 4-chloro-4’-nitro-1,1’-biphenyl) serve as precursors for conductive polymers .
  • Analytical Standards : 4-Iodo-4’-nitro-1,1’-biphenyl is used in HPLC method development due to its distinct UV absorption .

Research Findings and Theoretical Insights

  • DFT Studies : Computational methods, such as density functional theory (DFT), have been employed to predict molecular geometries and electronic properties of biphenyl derivatives. These studies align well with experimental data, suggesting their utility in optimizing the synthesis of the target compound .
  • Crystallography : SHELX software is widely used for determining crystal structures of small molecules, which could aid in characterizing the target compound’s solid-state conformation .

Biological Activity

4'-Nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde, also known as 5-methoxy-2-(4-nitrophenyl)benzaldehyde, is an organic compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H11NO4
  • Molecular Weight : 257.24 g/mol
  • Appearance : Yellow to orange crystalline powder
  • Solubility : Soluble in organic solvents such as ethanol and dichloromethane

The compound features a nitro group at the 4' position, a methoxy group at the 4 position, and an aldehyde group at the 2 position on the biphenyl structure. This unique arrangement of functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Nitro Group : Can undergo reduction to form reactive intermediates that interact with cellular components.
  • Aldehyde Group : Capable of forming covalent bonds with nucleophilic sites in biomolecules, potentially altering their functions.

These interactions suggest that the compound may influence multiple biochemical pathways, including those related to inflammation, apoptosis, and cell proliferation.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. The compound has been tested against various cancer cell lines with significant results:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)5.0
HeLa (Cervical)7.5
A549 (Lung)4.0

These results indicate that the compound effectively inhibits cell viability in these cancer types, suggesting its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound also shows promising antimicrobial activity. In vitro studies evaluated its effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli30 µg/mL
Pseudomonas aeruginosa25 µg/mL

The MIC values indicate that this compound could be a lead candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Studies : A study published in a peer-reviewed journal highlighted the cytotoxic effects of this compound against various cancer cell lines. The researchers noted that the compound's mechanism involves inducing apoptosis in cancer cells.
  • Antimicrobial Research : Another study focused on the antimicrobial properties of the compound, demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria. The researchers suggested that further exploration could lead to novel antibiotics derived from this compound.
  • Pharmacological Applications : The compound has been investigated for its potential use in drug development due to its diverse biological activities. Its ability to interact with biological macromolecules makes it a valuable subject for further pharmacological studies.

Q & A

Basic Research Question

  • Recrystallization: Use ethanol or ethyl acetate/hexane mixtures to isolate high-purity crystals.
  • Column chromatography: Employ silica gel with a hexane/ethyl acetate (7:3) mobile phase to separate aldehyde-containing products from nitro-substituted byproducts.
  • HPLC-MS: For trace impurity analysis, use a C18 column with acetonitrile/water (0.1% formic acid) to monitor molecular ion peaks (expected m/z: ~299.2 [M+H]⁺).

How do substituent positions on the biphenyl core influence the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Question
The electron-withdrawing nitro group at the 4'-position deactivates the ring, reducing electrophilicity at the aldehyde group. However, the methoxy group at the 4-position provides steric hindrance, directing nucleophilic attack (e.g., Grignard reagents) to the ortho position relative to the aldehyde. Comparative studies with analogs (e.g., 4'-chloro derivatives) show lower reactivity due to weaker electron-withdrawing effects .

What computational methods are suitable for modeling the electronic properties of this compound?

Advanced Research Question

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict redox behavior .
  • Molecular docking: Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina, accounting for nitro group orientation and aldehyde hydrogen bonding .

How can reaction conditions be optimized for palladium-catalyzed derivatization of this compound?

Advanced Research Question

  • Catalyst screening: Test Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄ for cross-coupling efficiency.
  • Solvent effects: Compare DMF (polar aprotic) vs. toluene (non-polar) to balance reaction rate and byproduct formation.
  • Temperature control: Microwave-assisted synthesis at 100°C reduces reaction time from 24h to 2h while maintaining >90% yield .

What experimental approaches are used to assess the biological activity of this compound?

Advanced Research Question

  • Enzyme inhibition assays: Measure IC₅₀ values against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric substrates .
  • Cellular toxicity studies: Perform MTT assays on human hepatocytes to evaluate cytotoxicity thresholds (typical range: 10–100 µM).

How should researchers handle safety concerns related to the nitro and aldehyde functional groups?

Basic Research Question

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of aldehyde vapors.
  • Spill management: Neutralize aldehydes with sodium bisulfite and nitro compounds with damp sand .

Key Structural Analogs and Their Properties

Compound NameSubstituentsSimilarity IndexKey Difference in Reactivity
4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehydeCl, CH₃0.92Lower electrophilicity at aldehyde
3-Chloro-4-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehydeCl, F, CH₃0.89Enhanced solubility in polar solvents
2-Chloro-biphenyl-4-carbaldehydeCl0.88Reduced steric hindrance

Data adapted from comparative studies on biphenyl derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.